2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
Description
2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a pyrimidine core substituted with pyrazolyl and trifluoromethyl groups, which contribute to its distinctive chemical properties.
Properties
CAS No. |
1006341-10-1 |
|---|---|
Molecular Formula |
C26H21F3N6 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-[3,5-bis(4-methylphenyl)pyrazol-1-yl]-4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C26H21F3N6/c1-16-4-8-18(9-5-16)22-12-23(19-10-6-17(2)7-11-19)35(33-22)25-31-21(20-14-30-34(3)15-20)13-24(32-25)26(27,28)29/h4-15H,1-3H3 |
InChI Key |
HBXWQIPUOPLODI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CN(N=C4)C)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole derivatives, followed by their coupling with the pyrimidine core. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antileishmanial activity may involve inhibition of key enzymes in the parasite’s metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
(2-[4-Methylpyrazol-1-yl]phenyl)platinum(II):
Uniqueness
2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of pyrazolyl and trifluoromethyl groups, which impart distinct chemical and biological properties
Biological Activity
The compound 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrazole derivatives, characterized by a complex structure that includes multiple aromatic rings and a trifluoromethyl group. The molecular formula is with a molecular weight of approximately 458.5 g/mol. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that pyrazole compounds can inhibit various cancer cell lines through different mechanisms:
- Inhibition of Kinases : The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, it showed promising results against Aurora-A kinase with an IC50 value indicating effective inhibition.
-
Cell Viability Assays : In vitro studies demonstrated significant cytotoxicity against several cancer cell lines:
Cell Line IC50 (µM) HCT116 0.39 MCF-7 0.46 NCI-H460 0.03
These results suggest that the compound may serve as a lead for developing new anticancer agents.
Anti-inflammatory Activity
The pyrazole moiety is also recognized for its anti-inflammatory properties. The compound has been evaluated in various models:
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that it can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against a range of bacterial strains:
-
Bacterial Inhibition : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
The biological activity of the compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby preventing substrate access.
- Receptor Modulation : It may also function as a modulator of various receptors involved in inflammatory pathways.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Study on Cancer Cell Lines : A study published by Li et al. reported that derivatives similar to this compound showed significant inhibition of cancer cell growth, particularly in breast and colon cancer models.
- Anti-inflammatory Efficacy : Research conducted by Kumar et al. indicated that pyrazole derivatives effectively reduced inflammation markers in animal models of arthritis.
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
The synthesis of this pyrimidine derivative requires sequential coupling of substituted pyrazole moieties to the central pyrimidine core. Key steps include:
- Selective functionalization : Protecting groups may be needed to avoid cross-reactivity during pyrazole coupling (e.g., trifluoromethyl groups are sensitive to nucleophilic attack) .
- Solvent and catalyst selection : Polar aprotic solvents (e.g., DMF) and palladium catalysts (e.g., Pd(PPh₃)₄) are commonly used for Suzuki-Miyaura coupling of aryl groups .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended due to the compound’s hydrophobicity .
Q. How can spectroscopic techniques confirm the structure of this compound?
A multi-technique approach is critical:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyrazole and pyrimidine rings) and methyl groups (δ 2.3–2.8 ppm for -CH₃ substituents). Trifluoromethyl groups appear as singlets in ¹⁹F NMR (δ -60 to -70 ppm) .
- IR spectroscopy : Look for C-F stretches (~1100 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with deviations <2 ppm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Systematic optimization using Design of Experiments (DoE) is recommended:
- Variables : Temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (12–48 hours).
- Data analysis : Use response surface methodology to identify interactions between variables. For example, excessive catalyst loading may degrade trifluoromethyl groups .
- Case study : A 20% yield increase was achieved by reducing reaction time from 24h to 18h at 100°C with 3 mol% Pd catalyst .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model:
- Electrostatic potential maps : Highlight electron-deficient regions (e.g., pyrimidine C4 position) prone to nucleophilic attack .
- Activation energy barriers : Compare pathways for substitutions at trifluoromethyl vs. pyrazole sites. For example, trifluoromethyl groups exhibit higher stability against substitution due to strong C-F bonds .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Contradictions often arise from:
- Tautomerism : Pyrazole rings may exhibit keto-enol tautomerism, altering NMR signals. Use variable-temperature NMR to stabilize dominant tautomers .
- Crystallographic validation : Single-crystal X-ray diffraction provides definitive bond-length and angle data. For example, a 2023 study resolved ambiguous NOE correlations via crystallography .
Key Methodological Recommendations
- For reproducibility : Document solvent purity (HPLC-grade) and moisture levels (<50 ppm) during pyrazole coupling .
- For data validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to confirm connectivity .
- For mechanistic studies : Use isotopic labeling (e.g., ¹⁵N-pyrimidine) to track reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
